molecular formula C10H15N5O2 B13893701 N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B13893701
M. Wt: 237.26 g/mol
InChI Key: XBYHXIGSLGISGR-UHFFFAOYSA-N
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Description

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a morpholine ring, along with an acetamide group. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, morpholine ring, and acetamide group allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

N-(6-amino-2-morpholin-4-ylpyrimidin-4-yl)acetamide

InChI

InChI=1S/C10H15N5O2/c1-7(16)12-9-6-8(11)13-10(14-9)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H3,11,12,13,14,16)

InChI Key

XBYHXIGSLGISGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=C1)N)N2CCOCC2

Origin of Product

United States

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